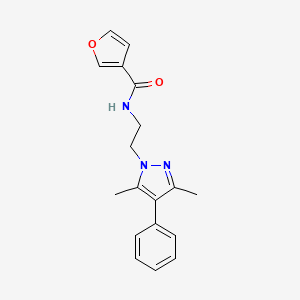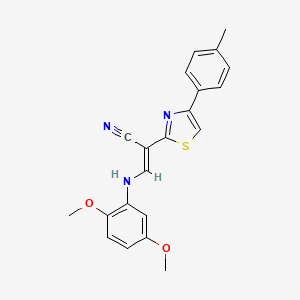![molecular formula C12H11Cl2FN2 B2582789 N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride CAS No. 1177321-71-9](/img/structure/B2582789.png)
N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride” is a chemical compound with the CAS Number: 1803603-68-0. It has a molecular weight of 259.11 . This compound belongs to the class of organic compounds known as aminopyrazines .
Synthesis Analysis
The synthesis of similar compounds often involves metal-catalyzed reactions . For example, the chloride can be transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H8ClFN2.ClH/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10;/h1-6H,(H2,14,15);1H and the Inchi key is HCGFOKDLKOZFSW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.11 . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Intramolecular Hydrogen Bonding and Tautomerism in Schiff Bases Research on compounds similar to N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride, such as N-(2-pyridil)-salicylidene, has focused on their intramolecular hydrogen bonding and tautomerism. These studies provide valuable insights into the structural and electronic properties of Schiff bases, potentially informing applications in catalysis, molecular recognition, and the design of functional materials (Nazır et al., 2000).
2. Synthesis of Carboxamides The use of pyridinium salts, closely related to the query compound, has been explored in the synthesis of carboxamides, demonstrating the compound's utility in organic synthesis and potential applications in creating various organic molecules with pharmaceutical relevance (Mukaiyama et al., 1976).
3. Antibacterial Agents Synthesis Research into pyridonecarboxylic acids and their analogs, which share structural features with the query compound, has led to the development of new antibacterial agents. These studies underline the compound's potential applications in discovering novel antibiotics and addressing antimicrobial resistance (Egawa et al., 1984).
4. Fluorescent Zn(II) Sensors The synthesis and characterization of Zinpyr family sensors, incorporating pyridyl-amine-pyrrole groups similar to the query compound, highlight applications in bioimaging and environmental monitoring. These compounds' ability to selectively detect Zn(II) ions in biological systems points to their potential in diagnostics and research tools (Nolan et al., 2006).
5. Organic Synthesis and Catalysis Studies on asymmetric deprotonation and the syntheses of specific organic structures, leveraging compounds structurally related to this compound, indicate potential applications in organic synthesis, catalysis, and the development of enantioselective processes (Wu et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2.ClH/c13-10-4-3-5-11(14)9(10)8-16-12-6-1-2-7-15-12;/h1-7H,8H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLNHVICAOZQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=C(C=CC=C2Cl)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2582708.png)

![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)
![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)


![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582723.png)


![1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2582726.png)
![Phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone](/img/structure/B2582727.png)
![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)
![7-Iodofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2582729.png)